(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
Overview
Description
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one is a chiral compound with a unique structure that includes a benzazepine core
Mechanism of Action
Target of Action
The primary target of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one, also known as Semagacestat metabolite M2, is the Glucagon-Like Peptide 1 (GLP-1) receptor . The GLP-1 receptor is of particular interest for its glucose-lowering effects . The physiological response to oral ingestion of nutrients, involving the incretin system, is reduced in some patients with type 2 diabetes but may be augmented by administration of GLP-1 receptor agonists .
Mode of Action
Semagacestat metabolite M2, as a GLP-1 receptor agonist, interacts with its target by stimulating the GLP-1 receptors, thereby increasing insulin secretion in response to oral and intravenous glucose . This interaction results in the augmentation of the incretin effect, which is the increased secretion of insulin in response to oral glucose ingestion compared to an isoglycemic intravenous glucose infusion .
Biochemical Pathways
The activation of the GLP-1 receptor by Semagacestat metabolite M2 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretin effect is reduced in people with type 2 diabetes, and the administration of GLP-1 receptor agonists like Semagacestat metabolite M2 can help augment this effect .
Result of Action
The molecular and cellular effects of the action of Semagacestat metabolite M2 involve the stimulation of the GLP-1 receptors, which leads to an increase in insulin secretion. This results in a decrease in blood glucose levels, which is particularly beneficial for individuals with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization to form the benzazepine ring . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- (1R)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
- 1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one (racemic mixture)
Uniqueness
What sets (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one apart is its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The chiral nature of the compound may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms.
Properties
IUPAC Name |
(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCOJLSHBJEZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC=CC=C2[C@@H](C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657697 | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253324-92-4 | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253324-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253324924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-2H-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z463545GW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.